4'-Iodoacetophenone

Descripción general

Descripción

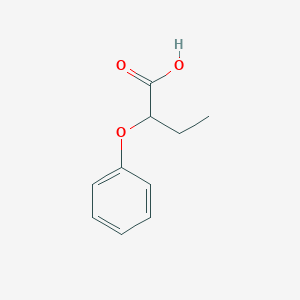

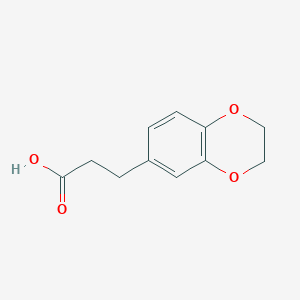

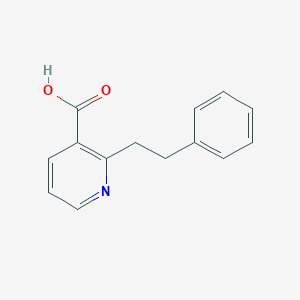

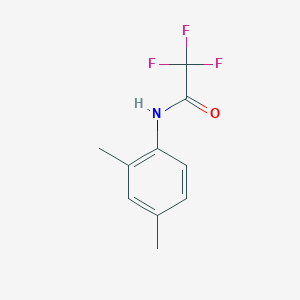

4’-Iodoacetophenone is a chemical compound with the molecular formula IC6H4COCH3 . It appears as a pale brown to brown crystalline powder . It is used in the synthesis of quinoline-based potential anticancer agents and as a substrate for palladium-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of 4’-Iodoacetophenone involves a Pd (0)-catalyzed cross-coupling reaction with siloxane . The reaction conditions include the use of iodine and potassium carbonate in acetonitrile at 80°C for 8 hours . The yield of this reaction is approximately 91% .Molecular Structure Analysis

The molecular structure of 4’-Iodoacetophenone can be represented by the linear formula IC6H4COCH3 . The molecular weight of the compound is 246.0451 g/mol .Chemical Reactions Analysis

4’-Iodoacetophenone undergoes Pd (0)-catalyzed cross-coupling reactions with siloxane . It also participates in Heck-Mizoroki reactions with styrene, catalyzed by Pd nanoparticles in a flow reactor .Physical And Chemical Properties Analysis

4’-Iodoacetophenone has a melting point of 82-84°C (lit.) . It is a pale brown to brown crystalline powder .Aplicaciones Científicas De Investigación

α-Bromination Reaction in Experimental Teaching

4’-Iodoacetophenone can be used in the α-bromination reaction of carbonyl compounds, which is a significant topic in the field of organic chemistry . This reaction is particularly useful in experimental teaching for junior undergraduates . The bromination of various acetophenone derivatives, including 4’-Iodoacetophenone, can be investigated by employing pyridine hydrobromide perbromide as the brominating agent .

Synthesis of 4-Chloro-α-Bromo-Acetophenone

4’-Iodoacetophenone can be used as a substrate to synthesize 4-chloro-α-bromo-acetophenone . This synthesis can be achieved at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent .

Palladium-Catalyzed Coupling Reactions

4’-Iodoacetophenone may be used as a substrate for palladium-catalyzed coupling reactions . These reactions are crucial in the field of organic synthesis.

Synthesis of Quinoline-Based Potential Anticancer Agents

4’-Iodoacetophenone may be used in the synthesis of quinoline-based potential anticancer agents . This highlights its importance in medicinal chemistry and drug discovery.

Heck-Mizoroki Reactions

4’-Iodoacetophenone can be used in Heck-Mizoroki reactions with styrene . These reactions are catalyzed by Pd nanoparticles in a flow reactor .

Investigation of Reaction Parameters

The effects of reaction time, reaction temperature, and dosage of the brominating agent on the bromination of 4’-Iodoacetophenone can be explored . This can provide valuable insights into the optimization of reaction conditions.

Safety And Hazards

4’-Iodoacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJWCDQGIPQBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158047 | |

| Record name | 1-(4-Iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Iodoacetophenone | |

CAS RN |

13329-40-3 | |

| Record name | 4-Iodoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13329-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Iodoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13329-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-iodophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Iodoacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979JX4AA6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4'-Iodoacetophenone, also known as 4-iodoacetophenone, has the molecular formula C8H7IO and a molecular weight of 246.04 g/mol. [, , ] It's characterized by an acetophenone core structure, where an iodine atom is substituted at the para position of the phenyl ring. While spectroscopic data isn't provided in the provided abstracts, the presence of the carbonyl group and aromatic ring suggest characteristic peaks in IR and NMR spectra. [, , ]

A: 4'-Iodoacetophenone serves as a versatile substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, ] In these reactions, the carbon-iodine bond is activated by the palladium catalyst, allowing for the formation of a new carbon-carbon bond with a coupling partner, such as phenylboronic acid. []

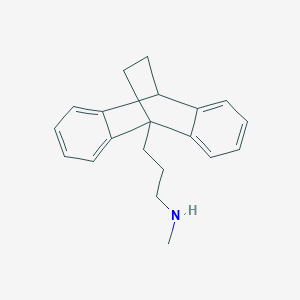

A: Research indicates that 4'-iodoacetophenone can be used as a starting material for the synthesis of C3-symmetric star-shaped molecules containing α-amino acid (AAA) derivatives and dipeptides. [] This is achieved through a synthetic strategy involving trimerization and Negishi cross-coupling reactions. These C3-symmetric molecules hold potential for designing new ligands for asymmetric synthesis and peptide dendrimers. []

A: The presence of the iodine atom in 4'-iodoacetophenone allows it to participate in halogen bonding interactions. [, ] Studies using NMR spectroscopy and theoretical calculations have demonstrated that 4'-iodoacetophenone can form halogen bonds with polar solvents like DMSO. [, ] The electron-deficient region around the iodine atom interacts with the electron-rich oxygen atom of DMSO, leading to the formation of a halogen bond. [, ]

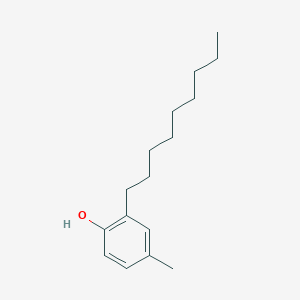

A: 4'-Iodoacetophenone exhibits nematicidal activity against the root-knot nematode Meloidogyne incognita. [] In vitro studies showed that 4'-iodoacetophenone effectively inhibited the nematode with an EC50/24 h value of 15 ± 4 mg L-1, demonstrating its potential as a lead compound for developing new nematicides. []

A: Converting 4'-iodoacetophenone into chalcones through condensation reactions with various benzaldehydes can alter its nematicidal activity. [] The specific substitution pattern on the resulting chalcone influences its efficacy against Meloidogyne incognita. [] This highlights the potential for structure-activity relationship (SAR) studies to optimize the nematicidal activity of 4'-iodoacetophenone derivatives.

A: Yes, researchers have developed an electrochemical method for converting 4'-iodoacetophenone to 1-(4-iodophenyl)ethanol. [] This method utilizes a catalytic amount of Sb(III) and proceeds with high yield (94%) under specific electrochemical conditions (−3.7 mA/cm2, 6F/mol, Pb cathode). []

A: 4'-Iodoacetophenone acts as a reactant in palladium-catalyzed enantioselective Heck arylation reactions conducted in chiral ionic liquids (CILs). [] These reactions use CILs containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations. [] The reactions primarily yield 2-aryl-2,3-dihydrofuran, with the yield and enantioselectivity significantly influenced by the type of non-chiral cations present in the CILs. []

A: The crystal structure of 4'-iodoacetophenone azine is characterized by a near-perfect dipole parallel-alignment, contributing to its highly anisotropic nature. [] This specific arrangement of molecules within the crystal lattice influences its physical and chemical properties. []

A: Researchers utilize optically active (2-cyclohexenyl)difluorophenylsilane, a derivative incorporating a cyclohexenyl group, in palladium-catalyzed cross-coupling reactions with 4'-iodoacetophenone. [] This study examines how different fluoride sources, specifically tetrabutylammonium fluoride and cesium fluoride, influence the stereochemistry of the resulting cross-coupled product. [] These findings provide insights into the mechanism of chirality transfer in palladium-catalyzed cross-coupling reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.